molecular formula C30H29N5OS2 B11512100 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B11512100
M. Wt: 539.7 g/mol
InChI Key: GPRYPSFBEXFNSI-UHFFFAOYSA-N
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Description

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features both triazole and benzothiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step reactions. The process begins with the preparation of the triazole and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents include cyclohexylamine, phenylhydrazine, and various sulfur-containing compounds. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzothiazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other triazole and benzothiazole derivatives, such as:

    1,2,4-Triazole: Known for its antimicrobial and antifungal properties.

    Benzothiazole: Exhibits a wide range of biological activities, including anticancer and antiviral effects.

    Thiazole: Another heterocyclic compound with diverse biological activities, including antioxidant and anti-inflammatory properties.

What sets 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide apart is its unique combination of triazole and benzothiazole rings, which may offer synergistic effects and enhanced biological activity .

Properties

Molecular Formula

C30H29N5OS2

Molecular Weight

539.7 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C30H29N5OS2/c1-20-12-17-25-26(18-20)38-29(32-25)22-13-15-23(16-14-22)31-27(36)19-37-30-34-33-28(21-8-4-2-5-9-21)35(30)24-10-6-3-7-11-24/h2,4-5,8-9,12-18,24H,3,6-7,10-11,19H2,1H3,(H,31,36)

InChI Key

GPRYPSFBEXFNSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C5CCCCC5)C6=CC=CC=C6

Origin of Product

United States

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